molecular formula C24H18F3N7OS B15082306 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 539810-72-5

2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15082306
CAS No.: 539810-72-5
M. Wt: 509.5 g/mol
InChI Key: VWPBVMQTQUSAAW-UHFFFAOYSA-N
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Description

“2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic compound that features multiple functional groups, including benzotriazole, triazole, and trifluoromethyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” likely involves multiple steps, including the formation of the benzotriazole and triazole rings, followed by their functionalization and coupling. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzotriazole and triazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the benzotriazole or triazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.

Biology

In biology, the compound could be investigated for its potential as a bioactive molecule. The presence of the benzotriazole and triazole rings suggests that it might interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. For example, it might exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” would depend on its specific application. For example, if it is used as a bioactive molecule, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzotriazole or triazole derivatives, such as:

  • 1H-1,2,3-Benzotriazole
  • 4-Phenyl-1,2,4-triazole
  • N-(3-Trifluoromethylphenyl)acetamide

Uniqueness

The uniqueness of “2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” lies in its combination of functional groups, which might confer unique chemical properties and potential applications. For example, the presence of both benzotriazole and triazole rings could enhance its stability and reactivity, while the trifluoromethyl group might improve its bioavailability and metabolic stability.

Properties

CAS No.

539810-72-5

Molecular Formula

C24H18F3N7OS

Molecular Weight

509.5 g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H18F3N7OS/c25-24(26,27)16-7-6-8-17(13-16)28-22(35)15-36-23-31-30-21(34(23)18-9-2-1-3-10-18)14-33-20-12-5-4-11-19(20)29-32-33/h1-13H,14-15H2,(H,28,35)

InChI Key

VWPBVMQTQUSAAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

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